molecular formula C20H24ClN5O6 B2994398 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1351596-05-8

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No. B2994398
M. Wt: 465.89
InChI Key: IECUBCIOWRCMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H24ClN5O6 and its molecular weight is 465.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Screening

A series of novel compounds, including 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate, have been synthesized and investigated for their potential antibacterial activities. These compounds, characterized by the inclusion of azole-containing piperazine derivatives, exhibited moderate to significant antibacterial effects in vitro, showing promise as potential antimicrobial agents. The research indicates a noteworthy breadth of antimicrobial efficacy against various tested strains, suggesting a viable route for the development of new antibacterial drugs (Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010).

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2.C2H2O4/c1-13-20-18(26-21-13)14-10-22(11-14)12-17(25)24-8-6-23(7-9-24)16-4-2-15(19)3-5-16;3-1(4)2(5)6/h2-5,14H,6-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECUBCIOWRCMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

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